

electrochemical properties of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

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Compound of Interest

Compound Name: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

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An In-Depth Technical Guide to the Electrochemical Properties of 6-Nitro-triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 6-Nitro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental studies on this specific molecule, this document synthesizes information from published research on structurally related triazolopyridines, triazolopyrimidines, and the well-documented redox behavior of nitroaromatic compounds. The guide outlines the probable oxidative and reductive pathways, offers detailed protocols for electrochemical investigation, and discusses the potential implications of these properties for drug development.

Introduction: The Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a wide range of biological activities.[4] The fusion of a triazole ring with a pyridine ring creates a unique electronic structure that can engage with various

biological targets. The introduction of a nitro group (-NO₂) and an amine group (-NH₂) at the 6- and 2-positions, respectively, is expected to confer distinct electrochemical characteristics that are critical to its mechanism of action, metabolic fate, and potential for analytical detection. The nitro group, a strong electron-withdrawing group, is a known explosophore and its presence can render compounds acidic.^[5] Conversely, it can be bio-reduced in vivo to form reactive intermediates, a property exploited in some therapeutic agents. The amine group, a common pharmacophore, can participate in oxidation reactions and hydrogen bonding.

This guide will delve into the theoretical and practical aspects of the electrochemistry of 6-Nitro-triazolo[1,5-a]pyridin-2-amine, providing a foundational understanding for researchers in the field.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis for 6-Nitro-triazolo[1,5-a]pyridin-2-amine is not extensively reported in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for related compounds.^[6]

Physicochemical Properties of 6-Nitro-triazolo[1,5-a]pyridin-2-amine:

Property	Value	Source
CAS Number	31040-15-0	^[7]
Molecular Formula	C ₆ H ₅ N ₅ O ₂	^[7]
Molecular Weight	179.14 g/mol	^[7]

Predicted Electrochemical Behavior

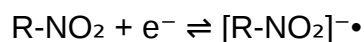
The electrochemical profile of 6-Nitro-triazolo[1,5-a]pyridin-2-amine is predicted to be dominated by the redox processes of the nitro group and the triazolopyridine core, including the exocyclic amine group.

Reduction of the Nitro Group: A Stepwise Electron Transfer Process

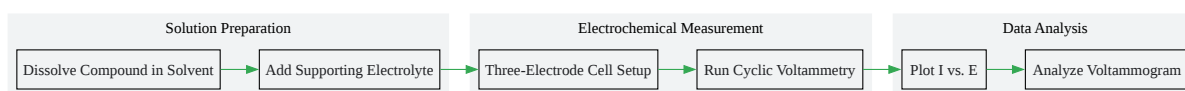
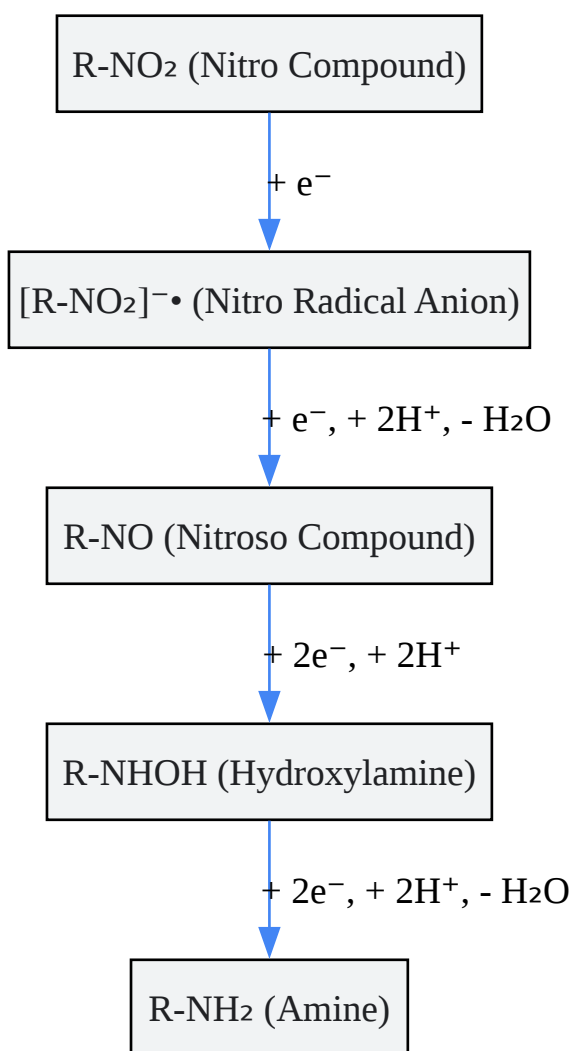
The electrochemical reduction of aromatic nitro compounds is a well-understood process that typically proceeds through a series of electron and proton transfer steps.^{[1][8]} In aqueous acidic media, the nitro group is expected to undergo an irreversible six-electron reduction to form the corresponding amine.^[9]

The overall reaction is: $\text{R-NO}_2 + 6\text{e}^- + 6\text{H}^+ \rightarrow \text{R-NH}_2 + 2\text{H}_2\text{O}$

However, in aprotic media or under certain pH conditions, this process can be observed as a sequence of single-electron transfers. The initial, and often reversible, step is the formation of a nitro radical anion:



This radical anion is a key intermediate. Its stability and subsequent reactions are highly dependent on the solvent and the presence of proton donors. Further reduction leads to the formation of nitroso and hydroxylamine intermediates before the final amine product is formed.



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